
(3-fluorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a complex organic compound featuring a fluorinated phenyl group, a pyrazole ring, and a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Attachment of the Piperidine Moiety: The pyrazole derivative is then reacted with a piperidine derivative, often through nucleophilic substitution or addition reactions.
Introduction of the Fluorophenyl Group: This step usually involves the use of fluorinated benzene derivatives, which can be introduced via electrophilic aromatic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and yield. This method allows for better control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydride or potassium tert-butoxide facilitate nucleophilic substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (3-fluorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation. Its interactions with specific receptors and enzymes are of significant interest.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of (3-fluorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the pyrazole and piperidine moieties contribute to its overall activity. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- (3-Chlorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- (3-Bromophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- (3-Methylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
Uniqueness
Compared to its analogs, (3-fluorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable candidate in drug development.
特性
IUPAC Name |
(3-fluorophenyl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-19-9-7-15(18-19)13-5-3-8-20(11-13)16(21)12-4-2-6-14(17)10-12/h2,4,6-7,9-10,13H,3,5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTSFGPDFMUVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
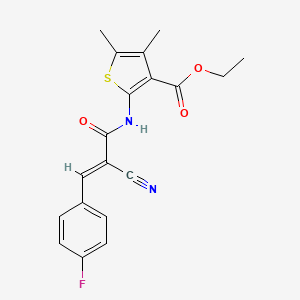
![N-Methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B2564598.png)
![N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2564600.png)
![N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2564601.png)
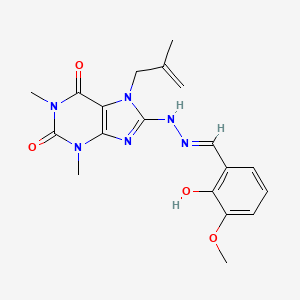
![4-[(E)-2-[4-(5-tert-butyltriazol-1-yl)phenyl]ethenyl]benzaldehyde](/img/structure/B2564605.png)
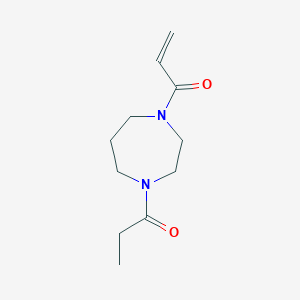
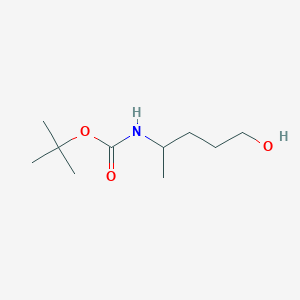
![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
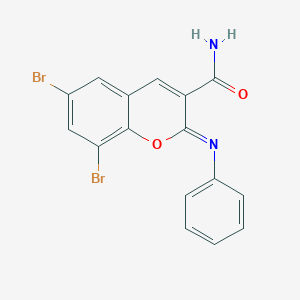
![3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2564615.png)

![[3-(Morpholine-4-sulfonyl)phenyl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2564617.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2564618.png)
